(7-acetyloxy-4-fluoroheptyl) acetate
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Overview
Description
(7-acetyloxy-4-fluoroheptyl) acetate is an organic compound with the molecular formula C11H19FO4 It is an ester derivative, characterized by the presence of both acetyloxy and fluoro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-acetyloxy-4-fluoroheptyl) acetate typically involves the esterification of 7-hydroxy-4-fluoroheptanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(7-acetyloxy-4-fluoroheptyl) acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 7-hydroxy-4-fluoroheptanol and acetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate to form corresponding carboxylic acids.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable solvent.
Major Products Formed
Hydrolysis: 7-hydroxy-4-fluoroheptanol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(7-acetyloxy-4-fluoroheptyl) acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (7-acetyloxy-4-fluoroheptyl) acetate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The fluoro group can enhance the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
(7-hydroxy-4-fluoroheptyl) acetate: Lacks the acetyloxy group, resulting in different chemical properties and reactivity.
(7-acetyloxy-4-chloroheptyl) acetate: Contains a chloro group instead of a fluoro group, leading to variations in its chemical behavior and applications.
(7-acetyloxy-4-fluoroheptyl) butyrate: Similar structure but with a butyrate ester instead of an acetate ester, affecting its physical and chemical properties.
Uniqueness
(7-acetyloxy-4-fluoroheptyl) acetate is unique due to the presence of both acetyloxy and fluoro groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H19FO4 |
---|---|
Molecular Weight |
234.26 g/mol |
IUPAC Name |
(7-acetyloxy-4-fluoroheptyl) acetate |
InChI |
InChI=1S/C11H19FO4/c1-9(13)15-7-3-5-11(12)6-4-8-16-10(2)14/h11H,3-8H2,1-2H3 |
InChI Key |
GNAHOGRPVJMXHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCC(CCCOC(=O)C)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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